molecular formula C17H16F2N2O B4408950 2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

Cat. No. B4408950
M. Wt: 302.32 g/mol
InChI Key: TZUKNDZDEMUXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide, also known as JNJ-42165279, is a small molecule inhibitor that targets the protein kinase B-Raf. This compound has gained significant attention in the scientific community due to its potential applications in cancer therapy.

Mechanism of Action

2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide targets the protein kinase B-Raf, which is a key component of the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting B-Raf, this compound can disrupt this pathway and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide is its specificity for B-Raf. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of B-Raf in cancer. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of B-Raf. In addition, studies are needed to determine the optimal dosing and administration of this compound for cancer therapy. Finally, research is needed to determine the potential applications of this compound in other diseases, such as inflammatory disorders.

Scientific Research Applications

2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential applications in cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2,6-difluoro-N-(3-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c18-14-7-4-8-15(19)16(14)17(22)20-12-5-3-6-13(11-12)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUKNDZDEMUXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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